molecular formula C16H13N3OS2 B5782421 N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide

Cat. No. B5782421
M. Wt: 327.4 g/mol
InChI Key: IFJONNKHLZBEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide, also known as MTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTB belongs to the class of thiadiazole compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of PTP1B, which leads to increased insulin sensitivity and glucose uptake. N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has been found to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide inhibits the activity of PTP1B, resulting in increased insulin sensitivity and glucose uptake. N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has been shown to inhibit the production of ROS and the activation of NF-κB, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has also been shown to exhibit a range of biological activities, making it a versatile compound for use in different areas of research. However, N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has some limitations as well. It is not very soluble in water, which can make it difficult to prepare solutions for use in experiments. In addition, the mechanism of action of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for research on N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide. One area of interest is the development of more efficient synthesis methods for N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide, which could improve the yield and purity of the compound. Another area of research is the identification of the molecular targets of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide, which could help to elucidate its mechanism of action. Furthermore, the potential applications of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide in the treatment of diabetes, cancer, and inflammation warrant further investigation. Finally, the development of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide involves the reaction between 2-biphenylcarboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with methyl iodide to obtain N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has been found to exhibit anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-21-16-18-15(22-19-16)17-14(20)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJONNKHLZBEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylbenzamide

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